molecular formula C22H27NO3S B11465814 7-tert-butyl-4-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

7-tert-butyl-4-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

Cat. No.: B11465814
M. Wt: 385.5 g/mol
InChI Key: YPJOAGIELWLHSL-UHFFFAOYSA-N
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Description

7-tert-butyl-4-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-butyl-4-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzothieno[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a pyridine derivative under acidic or basic conditions.

    Introduction of the tert-butyl group: This is usually done via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the hydroxy and methoxyphenyl groups: This step involves the use of a phenol derivative and a methoxybenzene derivative, which can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-tert-butyl-4-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyridinone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

7-tert-butyl-4-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a potential candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 7-tert-butyl-4-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with amino acid residues in the active site of enzymes, while the tert-butyl group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-2-(4-hydroxy-3-methoxyphenyl)pyridine
  • 7-tert-butyl-4-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridine

Uniqueness

The uniqueness of 7-tert-butyl-4-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one lies in its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C22H27NO3S

Molecular Weight

385.5 g/mol

IUPAC Name

7-tert-butyl-4-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C22H27NO3S/c1-22(2,3)13-6-7-14-18(10-13)27-21-20(14)15(11-19(25)23-21)12-5-8-16(24)17(9-12)26-4/h5,8-9,13,15,24H,6-7,10-11H2,1-4H3,(H,23,25)

InChI Key

YPJOAGIELWLHSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(CC(=O)N3)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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